molecular formula C9H5IN2 B2757865 3-iodo-1H-indole-6-carbonitrile CAS No. 1696315-42-0

3-iodo-1H-indole-6-carbonitrile

Cat. No.: B2757865
CAS No.: 1696315-42-0
M. Wt: 268.057
InChI Key: MVMWRYCNOUKJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound this compound is characterized by an indole core substituted with an iodine atom at the 3-position and a cyano group at the 6-position.

Preparation Methods

The synthesis of 3-iodo-1H-indole-6-carbonitrile can be achieved through various synthetic routes. One common method involves the iodination of 1H-indole-6-carbonitrile using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve large-scale iodination reactions with optimized conditions to ensure high yield and purity .

Biological Activity

3-Iodo-1H-indole-6-carbonitrile is a synthetic derivative of indole, characterized by the presence of an iodine atom at the 3-position and a carbonitrile group at the 6-position. This compound is gaining attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆IN
  • Molecular Weight : Approximately 268.05 g/mol
  • Structural Features : The indole ring system contributes to the compound's pharmacological properties, while the iodine and carbonitrile substituents enhance its reactivity and biological interactions.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes at subnanomolar concentrations, affecting various biochemical pathways.
  • Receptor Interaction : The compound shows high-affinity binding to multiple receptors, influencing cellular signaling pathways .
  • Antimicrobial Activity : Preliminary studies indicate moderate antimicrobial activity against pathogens such as Aspergillus niger and Phytophthora erythrospora.

Anticancer Activity

Research indicates that indole derivatives, including this compound, possess significant anticancer properties. The compound has demonstrated selective cytotoxicity towards various cancer cell lines. A study highlighted its potential as an inhibitor in cancer-related signaling pathways, leading to apoptosis in malignant cells.

Antimicrobial Properties

This compound has shown promising results against a range of microbial strains. Its structural features allow it to interact with microbial targets effectively, demonstrating moderate efficacy against fungi and bacteria. This activity is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory cytokine production. This effect can be beneficial in treating inflammatory diseases and conditions.

Case Studies

StudyFindings
Study on Anticancer Efficacy Demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial Activity Assessment Showed effective inhibition against Aspergillus niger with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anti-inflammatory Research Indicated a reduction in pro-inflammatory cytokines in treated macrophages compared to controls.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Palladium-Catalyzed Coupling Reactions : Utilizing the C–I bond for efficient coupling with various substrates.
  • Sonogashira Reaction : Effective for introducing alkynyl groups into the indole framework .
  • Heck Reaction : Facilitates the formation of cyanoindoles with diverse substituents under mild conditions .

Properties

IUPAC Name

3-iodo-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMWRYCNOUKJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.